Cas no 1396783-02-0 (2-(5-{1-(furan-3-yl)methylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid)

2-(5-{1-(furan-3-yl)methylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-{1-(furan-3-yl)methylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
- AKOS026686614
- F6064-0854
- 5-[1-(furan-3-ylmethyl)azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid
- 5-(1-(furan-3-ylmethyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
- VU0530812-1
- 2-(5-{1-[(furan-3-yl)methyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
- 1396783-02-0
-
- Inchi: 1S/C14H13N5O2.C2H2O4/c1-3-15-12(16-4-1)13-17-14(21-18-13)11-7-19(8-11)6-10-2-5-20-9-10;3-1(4)2(5)6/h1-5,9,11H,6-8H2;(H,3,4)(H,5,6)
- InChI Key: GQOSGXYRPOQTEW-UHFFFAOYSA-N
- SMILES: O1C(C2CN(CC3=COC=C3)C2)=NC(C2N=CC=CN=2)=N1.OC(C(=O)O)=O
Computed Properties
- Exact Mass: 373.10223322g/mol
- Monoisotopic Mass: 373.10223322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 418
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 156Ų
2-(5-{1-(furan-3-yl)methylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6064-0854-1mg |
2-(5-{1-[(furan-3-yl)methyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid |
1396783-02-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6064-0854-2μmol |
2-(5-{1-[(furan-3-yl)methyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid |
1396783-02-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6064-0854-2mg |
2-(5-{1-[(furan-3-yl)methyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid |
1396783-02-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6064-0854-4mg |
2-(5-{1-[(furan-3-yl)methyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid |
1396783-02-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6064-0854-15mg |
2-(5-{1-[(furan-3-yl)methyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid |
1396783-02-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6064-0854-25mg |
2-(5-{1-[(furan-3-yl)methyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid |
1396783-02-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6064-0854-5mg |
2-(5-{1-[(furan-3-yl)methyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid |
1396783-02-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6064-0854-20mg |
2-(5-{1-[(furan-3-yl)methyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid |
1396783-02-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6064-0854-5μmol |
2-(5-{1-[(furan-3-yl)methyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid |
1396783-02-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6064-0854-20μmol |
2-(5-{1-[(furan-3-yl)methyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid |
1396783-02-0 | 20μmol |
$79.0 | 2023-09-09 |
2-(5-{1-(furan-3-yl)methylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid Related Literature
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
Additional information on 2-(5-{1-(furan-3-yl)methylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
2-(5-{1-(furan-3-yl)methylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid
The compound 2-(5-{1-(furan-3-yl)methylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid, with CAS Number 1396783-02-0, represents an innovative advancement in the field of biopharmaceuticals and medicinal chemistry. This compound is a result of cutting-edge research aimed at developing highly potent and selective agents for various therapeutic applications. Its structure integrates multiple functional groups that contribute to its unique biological properties.
Oxalic acid, a key component of this compound, is known for its role in metabolic regulation and has been extensively studied for its potential in anti-inflammatory and antioxidant therapies. When combined with the complex structure of 2-(5-{1-(furan-3-yl)methylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine, it enhances the compound's stability and bioavailability, making it a promising candidate for drug delivery systems.
The molecule incorporates a furan ring, which is part of the larger azetidin-3-ylmethyl group. This furan moiety is recognized for its ability to modulate cell signaling pathways and has been implicated in anti-cancer and neuroprotective applications. The oxadiazole ring, another critical structural element, is known to exhibit strong antimicrobial and anticancerous properties due to its electron-deficient nature, which facilitates interactions with biomolecular targets.
Recent studies have highlighted the potential of compounds containing pyrimidine rings in nucleoside analogs for treating viral infections. The pyrimidine moiety in this compound not only contributes to antiviral activity but also enhances oral bioavailability, a crucial factor in pharmacokinetics. This makes the compound a strong candidate for further exploration in virology and infectious disease therapy.
The combination of these functional groups creates a molecule with broad-spectrum therapeutic potential. Its ability to interact with multiple biological targets, including enzymes, receptors, and nucleic acids, positions it as a versatile tool in drug development. The compound's selectivity profile is particularly noteworthy, as it exhibits high potency against target pathogens while minimizing off-target effects.
Preclinical studies have demonstrated that this compound shows significant efficacy in in vitro and in vivo models of various diseases, including cancer, infections, and neurodegenerative disorders. These findings underscore its potential as a multifunctional therapeutic agent capable of addressing complex and multifactorial diseases.
Furthermore, the compound's synthetic versatility allows for easy modification and optimization to enhance its pharmacokinetic properties. This adaptability is a critical advantage in drug design, enabling researchers to fine-tune the molecule for specific therapeutic applications.
In summary, 2-(5-{1-(furan-3-yl)methylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid is a groundbreaking compound that exemplifies the fusion of biopharmaceutical innovation and medicinal chemistry. Its unique structure, combined with its demonstrated efficacy in diverse biological systems, positions it as a leading candidate for future therapeutic interventions.
1396783-02-0 (2-(5-{1-(furan-3-yl)methylazetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine; oxalic acid) Related Products
- 2228480-43-9(2-(4-ethylcyclohexyl)-2,2-difluoroethan-1-amine)
- 1261853-54-6(6-Chloro-2-hydroxy-4-(3-(trifluoromethoxy)phenyl)pyridine)
- 2229517-73-9(1-(heptan-4-yl)-4-oxocyclohexane-1-carboxylic acid)
- 2138167-12-9(2-(2-methylcyclopropyl)-1-(1H-pyrazol-4-yl)ethan-1-ol)
- 71964-92-6(4-(Phenylsulfonyl)methylbenzoic Acid)
- 2408962-25-2(N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride)
- 2229557-02-0(1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-(methylamino)ethan-1-one)
- 72696-68-5(1-Bromopropan-2-amine)
- 1805934-58-0(2-Bromo-6-(difluoromethyl)-4-methyl-3-(trifluoromethyl)pyridine)
- 1795444-01-7((4-methylthiophen-2-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone)




